N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are utilized extensively in the synthesis of various heterocyclic compounds. The presence of both cyano and amide functional groups makes this compound highly reactive and versatile in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of cyclopropylamine with ethyl cyanoacetate under basic conditions to form the cyanoacetamide intermediate. This intermediate is then reacted with 4-ethylbenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides and other derivatives.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interfere with cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-2-chloroisonicotinamide: Known for its ability to induce systemic acquired resistance in plants.
N-(cyanomethyl)-2,3-dimethylpyridinium salts: Used in the synthesis of various heterocyclic compounds.
Uniqueness
N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance, influencing the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-11-3-5-12(6-4-11)14(17)16(10-9-15)13-7-8-13/h3-6,13H,2,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZWNIIWCMMJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(CC#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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